molecular formula C7H4N4O3S B12950661 2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde CAS No. 62720-08-5

2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde

Cat. No.: B12950661
CAS No.: 62720-08-5
M. Wt: 224.20 g/mol
InChI Key: KMAKDIVMNGQTFA-UHFFFAOYSA-N
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Description

2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde is a novel synthetic heterocyclic compound designed for advanced antimicrobial and pharmaceutical research. This chemical scaffold integrates a 2,3-dihydro-1,3-thiazole core, a structure of significant interest in medicinal chemistry for its diverse biological profiles . The compound is structurally engineered for investigations in antifungal drug discovery, particularly against resistant Candida species. Similar 1,3-thiazole derivatives have demonstrated potent in vitro anti- Candida activity, in some cases exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole . The proposed mechanism of action for such compounds involves targeting key fungal enzymes, such as lanosterol-C14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, a major component of the fungal cell membrane . Disruption of this pathway compromises membrane integrity and function, leading to fungal cell lysis. Beyond its core antifungal applications, this compound serves as a versatile chemical intermediate for designing and synthesizing more complex molecular hybrids. Its functional groups, including the carbaldehyde and the imidazole ring, make it a valuable precursor for developing new thiazole-linked structures, such as thiazole-pyridine hybrids, which have shown promising bioactivity in other studies . The presence of the 2,3-dihydrothiazole motif is also significant, as functionalized derivatives of this skeleton are important in organic synthesis and for exploring unknown biological activities . Researchers can utilize this compound to study protein-drug interactions, for example with serum albumin, to gain insight into the pharmacological potential and distribution profile of novel drug candidates . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62720-08-5

Molecular Formula

C7H4N4O3S

Molecular Weight

224.20 g/mol

IUPAC Name

2-(5-nitro-1H-imidazol-2-yl)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C7H4N4O3S/c12-2-4-3-15-7(9-4)6-8-1-5(10-6)11(13)14/h1-3H,(H,8,10)

InChI Key

KMAKDIVMNGQTFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=NC(=CS2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Sequential Condensation Approach

A highly efficient method involves a one-pot, sequential condensation of appropriate amines, cyanoacetate derivatives, and amino acid esters or their hydrochloride salts under neat or reflux conditions. This approach has been demonstrated for related imidazole derivatives and can be adapted for the target compound.

  • Step 1: Reaction of a primary amine (bearing or capable of introducing the nitro group) with ethyl cyanoacetate to form an intermediate containing active methylene and imino groups.
  • Step 2: Addition of ethyl glycinate hydrochloride (or similar amino acid ester hydrochloride) treated with triethylamine to activate the amino group.
  • Step 3: Heating the mixture at around 70 °C for 2 hours under neat or ethanol reflux conditions to promote ring closure and formation of the imidazole-thiazole fused system with elimination of alcohol molecules.

This method yields the desired imidazole-4-one or imidazolidine-4-one derivatives with good to high yields (75–90%) depending on stoichiometry and reaction conditions.

Entry Cyclohexylamine (equiv) Ethyl Cyanoacetate (equiv) Ethyl Glycinate Hydrochloride (equiv) Yield (%)
1 1 1 1 75
2 1 1 1.2 90
3 1.2 1 1.2 80
4 1 1.2 1.2 80
5 1 1 1.5 85

Note: Although cyclohexylamine is used here as a model amine, substitution with nitro-substituted amines or nitro-containing intermediates can be employed to introduce the 4-nitro group on the imidazole ring.

Use of Imidazole N-Oxides and Subsequent Functionalization

Another approach involves the preparation of imidazole N-oxides as intermediates, which can be selectively benzylated and then deprotonated in the presence of elemental sulfur to yield imidazole-2-thiones. These intermediates can be further transformed to the target compound by:

  • Selective substitution to introduce the nitro group at the 4-position.
  • Formylation at the 4-position of the thiazole ring to install the aldehyde group.

This multi-step sequence allows for the generation of chiral and non-enolizable imidazole derivatives, which can be adapted for the synthesis of this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
One-pot sequential condensation Primary amine, ethyl cyanoacetate, ethyl glycinate hydrochloride 70 °C, 2 h, neat or ethanol reflux 75–90% Efficient, user- and environment-friendly
Imidazole N-oxide intermediates Imidazole N-oxides, benzylation agents, elemental sulfur Multi-step, room temp to reflux Moderate to good Allows chiral and functionalized derivatives
Multicomponent reactions Aldehydes, hydrazines, alkynes, isonitriles Mild to moderate heating, various solvents Variable Useful for heterocyclic analogs, adaptable

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carboxylic acid.

    Reduction: 2-(4-Amino-1H-imidazol-2-yl)thiazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-imidazol-2-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized into three groups based on the provided evidence:

Compound Class Key Features Reference
Nitroimidazole Derivatives 5-Nitro-1H-imidazole core with aryl or carbonyl substituents
Thiazole-Triazole Hybrids Thiazole linked to triazole-acetamide groups via phenoxymethyl bridges
Thiazole-Nitrile Derivatives 1,3-Thiazole-4-carbonitrile with nitrile substituents and π-π stacking

Nitroimidazole Derivatives (): Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols share the nitroimidazole core but lack the thiazole-carbaldehyde moiety. However, the absence of a thiazole ring in these analogs limits direct reactivity comparisons .

Thiazole-Triazole Hybrids () :

  • Derivatives such as 9a–9e feature thiazole rings substituted with triazole-acetamide groups. Unlike the target compound’s carbaldehyde, these analogs prioritize hydrogen-bonding interactions via amide groups, which may enhance solubility and biological target affinity. For example, compound 9c (melting point: 214–216°C) demonstrates how aryl substituents (e.g., bromophenyl) influence physical properties—a trend that could extend to the target compound’s carbaldehyde-substituted thiazole .

Thiazole-Nitrile Derivatives (): 1,3-Thiazole-4-carbonitrile exhibits a nitrile group at the 4-position instead of a carbaldehyde. The nitrile’s strong electron-withdrawing nature contrasts with the carbaldehyde’s dual role as an electrophile and hydrogen-bond acceptor.

Physicochemical Properties

  • Melting Points : Thiazole-triazole hybrids (e.g., 9c : 214–216°C) suggest that carbaldehyde substitution could lower melting points due to reduced symmetry or weaker packing .
  • Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1700 cm⁻¹) distinct from nitriles (~2200 cm⁻¹) in . ¹H NMR would reveal aldehyde protons (~9–10 ppm) absent in nitrile or amide analogs .

Biological Activity

The compound 2-(4-Nitro-2H-imidazol-2-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that integrates both imidazole and thiazole rings. This combination is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on various research findings, case studies, and data tables.

PropertyValue
CAS Number62720-08-5
Molecular FormulaC7H4N4O3S
Molecular Weight224.20 g/mol
IUPAC Name2-(5-nitro-1H-imidazol-2-yl)-1,3-thiazole-4-carbaldehyde
InChI KeyKMAKDIVMNGQTFA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Aldehyde Group : The aldehyde functionality may participate in various chemical reactions, enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that thiazole derivatives showed potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.0780.078 to 0.283μM0.283\,\mu M .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Thiazole derivatives have been reported to inhibit cancer cell proliferation significantly. For example, compounds with similar thiazole structures exhibited IC50 values as low as 1.61μg/mL1.61\,\mu g/mL, indicating strong cytotoxic activity against cancer cell lines .

Anti-inflammatory Effects

The presence of the imidazole ring suggests potential anti-inflammatory properties:

  • Compounds featuring imidazole and thiazole moieties have been explored for their ability to modulate inflammatory pathways, although specific data for this compound is still limited.

Case Studies and Research Findings

  • Anticancer Studies :
    • A recent study evaluated the anticancer potential of thiazole derivatives related to this compound. The results indicated that certain derivatives were equipotent against multiple cancer cell lines when compared to established drugs like doxorubicin .
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of thiazole-based compounds against Mycobacterium tuberculosis strains, suggesting that modifications in the structure can enhance their efficacy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have shown that specific substitutions on the thiazole and imidazole rings significantly affect biological activity. For instance, electron-donating groups at particular positions enhance cytotoxicity .

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